molecular formula C27H26BrN3O5 B11621917 Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11621917
M. Wt: 552.4 g/mol
InChI Key: KMIHINREVQCGTN-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a bromo-methoxyphenyl group and a dihydropyridine ring substituted with dimethyl ester groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This intermediate is then subjected to further reactions to introduce the bromo-methoxyphenyl group and the phenyl group.

The dihydropyridine ring is synthesized separately through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The final step involves the coupling of the pyrazole intermediate with the dihydropyridine intermediate under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups in place of the bromo group.

Scientific Research Applications

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring with a bromo-methoxyphenyl group and a dihydropyridine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H26BrN3O5

Molecular Weight

552.4 g/mol

IUPAC Name

dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H26BrN3O5/c1-15-22(26(32)35-4)24(23(16(2)29-15)27(33)36-5)19-14-31(18-9-7-6-8-10-18)30-25(19)17-11-12-21(34-3)20(28)13-17/h6-14,24,29H,1-5H3

InChI Key

KMIHINREVQCGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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